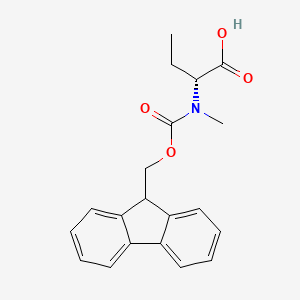

N-Fmoc-(R)-2-(methylamino)butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLTUKBCCEZSD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Fmoc-(R)-2-(methylamino)butyric acid chemical properties

An In-Depth Technical Guide to N-Fmoc-(R)-2-(methylamino)butyric Acid: Properties, Handling, and Application in Peptide Synthesis

Introduction

The strategic incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a proven method to enhance metabolic stability, improve cell permeability, and modulate conformation. This compound, a chiral N-methylated derivative of aminobutyric acid, is a valuable building block in this context. The presence of the N-methyl group, however, introduces significant steric hindrance that complicates standard solid-phase peptide synthesis (SPPS) protocols.

This technical guide provides a comprehensive overview of the chemical properties of this compound, best practices for its storage and handling, and detailed, field-proven protocols for its successful incorporation into synthetic peptides. The content is tailored for researchers, chemists, and drug development professionals engaged in peptide synthesis.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this reagent is critical for its effective use. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for orthogonal SPPS strategies, while the (R)-configuration at the alpha-carbon defines its stereochemistry.

Structural and Chemical Data

The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid | [1] |

| CAS Number | 1210830-60-6 | [1][2] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| Molecular Weight | 339.39 g/mol | [1] |

| Appearance | Typically a white to off-white solid powder | [3] |

| Storage Temperature | Long-term: 2-8°C or -20°C |

Solubility Profile

Fmoc-protected amino acids, including this N-methylated derivative, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[]

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).

-

Limited Solubility: Water, Diethyl ether, Hexanes.

This solubility profile ensures efficient dissolution during the activation and coupling steps of SPPS, minimizing the risk of incomplete reactions due to poor reagent availability.[]

Storage and Handling

The chemical and chiral integrity of Fmoc-protected amino acids is paramount for the synthesis of high-purity peptides. Improper storage can lead to degradation of the Fmoc group or the amino acid itself.

Recommendations for Optimal Stability:

-

Temperature: For long-term storage, the compound should be kept at 2-8°C. While temporary storage at room temperature is acceptable, prolonged exposure should be avoided.[5]

-

Atmosphere: Store in a tightly sealed container to minimize exposure to moisture and atmospheric oxygen.[6] Purging the container with an inert gas like argon or nitrogen is recommended for long-term storage.

-

Moisture: The compound is hygroscopic. Containers should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can facilitate hydrolysis of the Fmoc group.[6][7]

-

Light: Store in the dark or in amber vials to protect the light-sensitive fluorenyl moiety from photodegradation.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[][8] The workflow follows a standard cycle of deprotection and coupling, but the N-methyl group necessitates critical adjustments to the coupling step to overcome steric challenges.

Caption: Figure 1: The General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

The Challenge of N-Methylation

The secondary amine of an N-methylated amino acid is significantly more sterically hindered and less nucleophilic than the primary amine of a standard amino acid. This leads to dramatically slower reaction kinetics during peptide bond formation.[9] Consequently, standard coupling conditions that are effective for primary amino acids often result in low yields and incomplete couplings when N-methylated residues are involved.[9][10] This problem is exacerbated when coupling an N-methyl amino acid onto another N-methyl residue at the N-terminus of the growing peptide chain.[9]

Recommended Coupling Reagents

To achieve high coupling efficiency, more potent activating reagents are required. Uronium/aminium or phosphonium salt-based reagents that generate highly reactive intermediates are strongly recommended.

| Reagent Class | Recommended Reagent | Key Advantages & Considerations | Source(s) |

| Uronium/Aminium | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient and fast-reacting, often considered the gold standard for difficult couplings, including N-methylated amino acids. Generates a highly reactive OAt-ester. | [9][11] |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Coupling efficiency is comparable to HATU, but with improved safety and solubility profiles as it does not rely on the potentially explosive HOBt or HOAt additives. | [11] | |

| Phosphonium | PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Very effective for coupling N-methyl amino acids, particularly in sterically demanding sequences. | [10][11][12] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective, especially when used in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole). | [10][11] | |

| PyBrOP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate) | A highly reactive reagent, but its use is limited by a higher risk of racemization during prolonged coupling times. | [11] |

Causality: These reagents are superior because they rapidly convert the carboxylic acid of the incoming Fmoc-amino acid into a highly activated ester (e.g., OAt- or OBt-ester). This intermediate is significantly more susceptible to nucleophilic attack by the sterically hindered N-methyl amine on the resin-bound peptide, driving the reaction to completion where less reactive intermediates would fail.

Experimental Protocols and Methodologies

The following protocols represent self-validating systems for the successful incorporation of this compound.

Workflow for Incorporating N-Methylated Amino Acids

The workflow requires careful selection of reagents and may necessitate extended reaction times or double coupling to ensure a complete reaction.

Caption: Figure 2: Workflow for Incorporating this compound.

Protocol 1: Standard Fmoc-Group Deprotection

This procedure is standard for most Fmoc-SPPS cycles and is fully compatible with N-methylated residues.

-

Swell the peptide-resin in DMF for 20-30 minutes.

-

Drain the DMF solvent.

-

Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate the mixture for an additional 7-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling step.

Trustworthiness: The two-step piperidine treatment ensures complete removal of the Fmoc group. The extensive washing is critical because residual piperidine will neutralize the activated carboxylic acid in the subsequent coupling step, preventing peptide bond formation.

Protocol 2: HATU-Mediated Coupling Protocol

This protocol is optimized for coupling sterically hindered N-methylated amino acids like this compound.[9]

-

In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) in DMF or NMP.

-

Add HATU (4 equivalents) to the amino acid solution.[9]

-

Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).[9]

-

Gently mix the solution at room temperature for approximately 5 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

-

Agitate the reaction mixture for at least 1-2 hours at room temperature. For particularly difficult couplings (e.g., N-Me to N-Me), this time can be extended or a second coupling can be performed.

-

Monitor the reaction for completion using a qualitative test such as the Bromophenol Blue test, as the ninhydrin test gives no color change with N-methylated amines.[9]

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.

Conclusion

This compound is a powerful tool for introducing N-methylation into peptides to enhance their pharmacological properties. Its successful application hinges on a clear understanding of the steric challenges it presents. By deviating from standard coupling protocols and employing highly reactive coupling reagents such as HATU or PyAOP, researchers can effectively overcome the kinetic barriers to its incorporation. Adherence to proper storage and handling guidelines is essential to maintain the reagent's integrity, ensuring reproducible and high-fidelity peptide synthesis.

References

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (General reference for SPPS side reactions, specific link not available).

-

Urbán, P., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Protected Amino Acids: A Modern Approach to Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2021). How stable are Fmoc amino acids at room temp?. r/Chempros. Retrieved from [Link]

-

Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). 1210830-60-6 this compound. Retrieved from [Link]

-

Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]

Sources

- 1. 1341092-00-9|N-Fmoc-2-(methylamino)butyric acid|BLD Pharm [bldpharm.com]

- 2. 1210830-60-6 this compound [chemsigma.com]

- 3. Fmoc-(R)-2-(Aminomethyl)-3-methylbutanoic acid, CasNo.501331-02-8 BOC Sciences United States [bocscichem.lookchem.com]

- 5. reddit.com [reddit.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to N-Fmoc-(R)-2-(methylamino)butyric acid: Synthesis, Characterization, and Application in Peptide Science

Abstract

N-methylation of amino acids represents a critical modification in the design of therapeutic peptides, imparting enhanced metabolic stability, improved cell permeability, and modulated conformational properties. This guide provides a comprehensive technical overview of N-Fmoc-(R)-2-(methylamino)butyric acid, a chiral building block increasingly utilized in the synthesis of advanced peptidomimetics. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies for its preparation, present robust analytical techniques for its characterization, and discuss its strategic application in drug discovery and development. This document is intended for researchers, chemists, and professionals in the field of peptide science who seek to leverage the unique advantages of N-methylated amino acids in their work.

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

The therapeutic potential of peptides is often limited by their poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low membrane permeability.[1] N-methylation, the substitution of an amide proton with a methyl group, is a subtle yet powerful modification that profoundly influences the biological and physical properties of a peptide.[2] This modification sterically hinders the approach of proteases, thereby increasing the peptide's half-life in vivo.[3] Furthermore, the removal of the hydrogen bond donor capability of the amide nitrogen disrupts secondary structures like α-helices and β-sheets, often inducing a predisposition for cis-amide bonds and specific turn conformations. This conformational constraint can lead to enhanced receptor affinity and selectivity.[4]

This compound, an N-methylated derivative of (R)-2-aminobutyric acid, offers a unique combination of chirality and N-methylation, making it a valuable tool for medicinal chemists to fine-tune the properties of peptide-based drug candidates. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and purification.

| Property | Value | Source/Method |

| Molecular Weight | 339.39 g/mol | Calculated |

| Molecular Formula | C₂₀H₂₁NO₄ | --- |

| CAS Number | 1210830-60-6 | --- |

| Appearance | White to off-white solid (Predicted) | [6] |

| Melting Point | Not available. (Typically 120-150 °C for similar compounds) | General knowledge |

| Boiling Point | ~528.0 ± 29.0 °C (Predicted) | [6] |

| pKa (carboxyl) | ~4.38 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. | General knowledge |

Synthesis of this compound

The synthesis of N-Fmoc-N-methylated amino acids can be achieved through both solid-phase and solution-phase methodologies. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Solid-Phase Synthesis via the Biron-Kessler Method

The Biron-Kessler method, an adaptation of the Fukuyama N-alkylation, is a highly efficient procedure for the N-methylation of amino acids on a solid support.[7] This method utilizes a temporary 2-nitrobenzenesulfonyl (o-NBS) protecting group on the amine, which increases the acidity of the N-H proton, facilitating methylation. The following is a detailed protocol adapted for the synthesis of this compound using a 2-chlorotrityl chloride (2-CTC) resin.

Experimental Protocol:

-

Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM). Add a solution of Fmoc-(R)-2-aminobutyric acid (3 equivalents) and N,N-diisopropylethylamine (DIEA) (9 equivalents) in DCM. Agitate for 2 hours. Cap any remaining active sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes. Wash thoroughly with DMF.

-

o-NBS Protection: Treat the deprotected resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and collidine (10 equivalents) in N-methyl-2-pyrrolidone (NMP) for 15-30 minutes. Wash with NMP.

-

N-Methylation: Treat the resin with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents) in NMP for 3 minutes, followed by the addition of dimethyl sulfate or methyl iodide (10 equivalents) in NMP. Agitate for 2-5 minutes. Repeat this step to ensure complete methylation.

-

o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP. Repeat this treatment until the resin is colorless.

-

Fmoc Protection: Treat the resin with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (3 equivalents) and DIEA (1 equivalent) in DCM for 3 hours.

-

Cleavage: Cleave the final product from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM. The product is then lyophilized.

Solution-Phase Synthesis

Solution-phase synthesis offers an alternative route, particularly for larger-scale preparations. A common approach involves the N-methylation of a suitably protected amino acid ester, followed by saponification and final N-protection.

General Procedure Outline:

-

Esterification: (R)-2-aminobutyric acid is esterified, typically to the methyl or ethyl ester, using standard methods (e.g., thionyl chloride in methanol).

-

N-Protection: The amino group of the ester is protected with an o-NBS group.

-

N-Methylation: The o-NBS protected amino acid ester is methylated using a base such as DBU and a methylating agent like dimethyl sulfate.

-

Saponification: The methyl ester is hydrolyzed to the carboxylic acid. To avoid racemization, milder conditions using lithium iodide (LiI) in refluxing ethyl acetate can be employed.[7]

-

o-NBS Deprotection: The o-NBS group is removed using a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

-

Fmoc Protection: The final N-Fmoc protection is introduced using Fmoc-Cl or Fmoc-OSu.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for assessing the purity of the final product.

| Parameter | Typical Conditions |

| Column | C18, 3.5-5 µm particle size |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 5-95% B over 20-30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm and 265 nm |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is commonly employed. The expected [M+H]⁺ ion for this compound is m/z 340.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra will show characteristic signals for the Fmoc group, the butyric acid backbone, and the N-methyl group.

Predicted ¹H NMR (in CDCl₃):

-

~7.7-7.2 ppm: Multiplets corresponding to the aromatic protons of the Fmoc group.

-

~4.5-4.2 ppm: Multiplets for the CH and CH₂ protons of the Fmoc group.

-

~4.0-3.5 ppm: A multiplet for the α-proton of the butyric acid backbone.

-

~2.8 ppm: A singlet for the N-methyl protons.

-

~1.8-1.5 ppm: A multiplet for the β-protons of the butyric acid backbone.

-

~0.9 ppm: A triplet for the γ-methyl protons of the butyric acid backbone.

Predicted ¹³C NMR (in CDCl₃):

-

~175-170 ppm: Carboxyl carbon.

-

~156 ppm: Carbonyl carbon of the Fmoc group.

-

~144-120 ppm: Aromatic carbons of the Fmoc group.

-

~67 ppm: CH₂ of the Fmoc group.

-

~60-55 ppm: α-carbon of the butyric acid backbone.

-

~47 ppm: CH of the Fmoc group.

-

~35-30 ppm: N-methyl carbon.

-

~25-20 ppm: β-carbon of the butyric acid backbone.

-

~10 ppm: γ-methyl carbon of the butyric acid backbone.

Applications in Peptide Synthesis and Drug Design

The incorporation of this compound into a peptide sequence can be strategically employed to:

-

Enhance Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage.

-

Modulate Conformation: By removing a hydrogen bond donor, N-methylation can disrupt regular secondary structures and favor specific turn conformations, which can be crucial for receptor binding.

-

Improve Pharmacokinetic Properties: Increased stability and altered conformation can lead to improved bioavailability and a longer duration of action.[2]

-

Fine-Tune Lipophilicity: The addition of a methyl group can subtly increase the lipophilicity of the peptide, potentially improving membrane permeability.

While specific examples of peptides containing this compound are not extensively documented in publicly available literature, its use in the synthesis of analogues of bioactive peptides is a logical application. For instance, in the development of antimicrobial peptides, the introduction of N-methylated residues has been shown to enhance stability and modulate activity.[8] Similarly, in the design of peptide-based enzyme inhibitors, this modification can be used to probe the active site and improve binding affinity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique combination of N-methylation and chirality provides medicinal chemists with a powerful tool to address some of the key challenges in peptide drug development. The synthetic methods outlined in this guide, coupled with robust analytical characterization, enable the reliable preparation and application of this important compound. As the field of peptide therapeutics continues to evolve, the strategic use of N-methylated amino acids like this compound will undoubtedly play an increasingly significant role in the creation of novel and effective medicines.

References

- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219.

- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2011). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 40(5), 1489–1497.

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

- Liguori, A., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Pires, A. S., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 23(19), 11809.

-

PubChem. (n.d.). 2-(Methylamino)butanoic acid. Retrieved from [Link]

- Saget, T., et al. (2012). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 134(28), 11678-11683.

- Sarma, B. K., & Yousuf, M. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3076-3080.

- Urbanczyk-Lipkowska, Z., et al. (2020). Structural Consequences of N-Methylation of N-Terminus in Oligourea Foldamers. Chemistry – A European Journal, 26(62), 14211-14217.

-

Aapptec. (n.d.). N-Methyl Amino Acids. Retrieved from [Link]

- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.

- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.

Sources

- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. N-Fmoc-(R)-3-(methylamino)butanoic acid | 1460306-60-8 [m.chemicalbook.com]

- 7. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]

N-Fmoc-(R)-2-(methylamino)butyric acid melting point

An In-depth Technical Guide to the Characterization of N-Fmoc-(R)-2-(methylamino)butyric acid: Focus on Melting Point Determination

Abstract

N-methylated amino acids are critical building blocks in modern peptide science and drug development, conferring enhanced metabolic stability, membrane permeability, and conformational control to peptide-based therapeutics. This compound, a chiral N-methylated derivative, is a valuable reagent in solid-phase peptide synthesis (SPPS). A key parameter for the quality control and identification of such fine chemicals is the melting point. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the accurate determination of the melting point of this compound. It is designed for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology sectors, offering field-proven insights into experimental design, data interpretation, and the causality behind procedural choices.

Introduction: The Significance of N-Methylated Amino Acids and Their Characterization

The incorporation of N-methylated amino acids into peptide chains is a well-established strategy to modulate the pharmacological properties of therapeutic peptides.[1] The N-methyl group introduces steric hindrance that can protect against enzymatic degradation and can favor specific backbone conformations, which is crucial for receptor binding and selectivity. This compound is one such building block, protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for seamless integration into standard SPPS workflows.[2]

The physical properties of these amino acid derivatives, particularly the melting point, serve as a primary indicator of identity and purity. A sharp, well-defined melting point is characteristic of a pure crystalline solid, whereas the presence of impurities typically leads to a depression and broadening of the melting range.[3] Therefore, the accurate determination of the melting point is a fundamental and non-negotiable step in the quality assurance of this critical raw material.

Theoretical Foundations of Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. This phase change occurs when the thermal energy supplied to the solid overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[4] Several factors intrinsic to the molecular structure of this compound influence its melting point:

-

Intermolecular Forces: The ability to form hydrogen bonds via the carboxylic acid group, dipole-dipole interactions, and van der Waals forces between the bulky Fmoc groups all contribute to a relatively high melting point.[5]

-

Molecular Weight: Generally, for a homologous series of compounds, a higher molecular weight corresponds to a higher melting point due to increased van der Waals forces.[4]

-

Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice significantly affects the melting point. More symmetrical molecules often pack more tightly, requiring more energy to disrupt the lattice.[6][7]

-

Presence of Impurities: Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces and resulting in a lower melting point (melting point depression).[3][8] The melting also occurs over a wider temperature range. This principle is a cornerstone of purity assessment.

Impact of Synthesis and Purification on Material Purity

Commercially available N-Fmoc-N-methyl amino acids can be expensive and limited in variety, leading many research groups to synthesize them in-house.[1] Common methods involve the N-methylation of the corresponding Fmoc-amino acid or a multi-step process involving temporary protecting groups.[9][10]

A typical solid-phase synthesis approach might involve:

-

Protection of the α-amino group with a group like 2-nitrobenzenesulfonyl (o-NBS).

-

Methylation of the resulting acidic NH group.

-

Removal of the temporary protecting group.

-

Introduction of the Fmoc group.[1]

Each of these steps, along with the final cleavage and work-up, presents opportunities for the introduction of impurities, such as unreacted starting materials, by-products, or residual solvents. Incomplete reactions or racemization can also compromise the purity of the final product. Consequently, a rigorous purification protocol, often involving recrystallization or chromatography, is essential to obtain a compound with a sharp and reproducible melting point.

Experimental Determination of Melting Point

Two primary methods are employed for the determination of the melting point of fine organic chemicals like this compound: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method (Apparatus I/II - USP <741>)

This is the most common and accessible method for determining the melting range of a solid.[11] It relies on visual observation of the sample as it is heated in a calibrated apparatus.

Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If the solid is granular, gently pulverize it.

-

Load the sample into a capillary tube (typically 0.8-1.2 mm internal diameter) by tapping the open end into the powder.[12][13]

-

Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube. The final packed column height should be 2.5-3.5 mm.[12][13]

-

-

Apparatus Setup and Calibration:

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate to establish a rough range.

-

For the accurate measurement, start heating at a moderate rate until the temperature is about 10-20°C below the expected melting point.[13]

-

Decrease the heating rate to 1-2°C per minute. A slow ramp rate is crucial for thermal equilibrium between the sample, heating block, and thermometer.

-

Record T1 (Onset of Melt): The temperature at which the first droplet of liquid is observed.[12]

-

Record T2 (Clear Point): The temperature at which the last solid particle melts completely.

-

The melting range is reported as T1 - T2.

-

Diagram: Workflow for Capillary Melting Point Determination

Caption: General workflow for melting point determination using the capillary method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It provides more quantitative data than the capillary method, including the enthalpy of fusion.

Principle: When the sample melts, it undergoes an endothermic phase transition, requiring more energy to maintain its temperature increase at the same rate as the inert reference.[16] This difference in heat flow is detected and plotted against temperature, resulting in a characteristic peak.

Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent any loss of material during heating.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile. A typical heating rate for melting point determination is 5-10°C/min under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

The resulting thermogram will show a peak corresponding to the melting event.

-

Onset Temperature: The extrapolated temperature at which the melting process begins. This is often reported as the melting point.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Diagram: Interpreting Impurity Effects on Melting Point

Caption: How impurities disrupt the crystal lattice, leading to melting point depression.

Data Summary and Comparative Analysis

While a definitive melting point for this compound is not prominently reported, data from structurally similar compounds provide a valuable reference for expected values.

| Compound Name | CAS Number | Reported Melting Point (°C) | Key Structural Difference |

| (R)-2-(Fmoc-amino)butyric acid | 170642-27-0 | 120.0 - 127.0 | Lacks N-methyl group |

| Fmoc-L-α-aminobutyric acid | 135112-27-5 | 131 - 137 | Lacks N-methyl group; S-enantiomer |

| Fmoc-N-methyl-L-valine | 84000-11-3 | 187 - 190 | Isopropyl side chain instead of ethyl |

| Fmoc-N-methyl-gamma-aminobutyric acid | 221124-57-8 | 87 - 94 | Gamma-amino acid (different backbone) |

Data sourced from various chemical suppliers and databases.[2][4][12]

The presence of the N-methyl group in place of an N-H proton eliminates a hydrogen bond donor site, which could potentially lower the melting point compared to its non-methylated counterpart, (R)-2-(Fmoc-amino)butyric acid. However, changes in crystal packing efficiency due to the methyl group can also have a significant, and sometimes counterintuitive, effect. The much higher melting point of Fmoc-N-Me-Val-OH highlights the strong influence of the side chain on crystal packing.

Conclusion

References

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

-

Experiment (1) Determination of Melting Points. (2021). SlideShare. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Fmoc-N-Methyl-L-Valine Cas-no-84000-11-3. Career Henan Chemical Co.[Link]

-

DSC assay [N c ] of the 21 amino acids and their relative DSC melting... ResearchGate. [Link]

-

What Affects Melting Point Of Organic Compounds? (2025). YouTube. [Link]

-

Melting point determination. University of Calgary. [Link]

-

USP 741 Melting Point or Range. Scribd. [Link]

-

Differential scanning fluorimetric analysis of the amino-acid binding to taste receptor using a model receptor protein, the ligand-binding domain of fish T1r2a/T1r3. National Institutes of Health. [Link]

-

A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Semantic Scholar. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

-

<741> MELTING RANGE OR TEMPERATURE. USP. [Link]

-

Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. [Link]

-

Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). ACS Publications. [Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. [Link]

-

USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. [Link]

-

What Factors Affect Melting Point? Sciencing. [Link]

-

Melting point determination. SSERC. [Link]

-

Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Royal Society of Chemistry. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

-

Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

<741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [Link]

-

New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. MDPI. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Academia.edu. [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

Sources

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. sciencing.com [sciencing.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. thinksrs.com [thinksrs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uspbpep.com [uspbpep.com]

- 15. researchgate.net [researchgate.net]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Navigating the Landscape of N-Fmoc-(R)-2-(methylamino)butyric Acid: A Technical Guide to Commercial Availability and Application

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug design, the incorporation of modified amino acids is a cornerstone of innovation. N-methylated amino acids, in particular, offer a powerful tool to enhance the pharmacokinetic properties of peptides, improving their stability, permeability, and overall therapeutic potential. This guide provides an in-depth technical overview of the commercial availability, synthesis, and application of a key building block in this class: N-Fmoc-(R)-2-(methylamino)butyric acid.

Identifying and Sourcing this compound

The correct identification of this chiral amino acid derivative is crucial for sourcing and application. The primary identifier for the (R)-enantiomer is CAS Number 1210830-60-6 .[1][2][3] It is important to distinguish this from CAS Number 1341092-00-9, which is often used by suppliers for the compound without specifying the stereochemistry.[4]

A number of reputable chemical suppliers offer this compound, typically with purities of 98% or higher. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure the quality and consistency of the material.

Below is a comparative table of prominent suppliers:

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| ChemScene | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid | 1210830-60-6 | ≥98% | Offers custom synthesis and process optimization services.[2] |

| Ambeed | Fmoc-N-Me-D-Abu-OH | 1210830-60-6 | 98% | Provides detailed safety and storage information.[5] |

| Chemsigma | This compound | 1210830-60-6 | Not specified | Serves laboratory research and industrial production.[3] |

| BLD Pharm | N-Fmoc-2-(methylamino)butyric acid | 1341092-00-9 | Not specified | Indicates cold-chain transportation may be required.[4] |

| Advanced ChemBlocks | N-Fmoc-2-(methylamino)butyric acid | 1341092-00-9 | 95% | Provides access to HNMR, HPLC, and CoA documents on their website.[6] |

The Strategic Advantage of N-Methylation in Peptide Science

The introduction of a methyl group on the amide nitrogen of an amino acid residue has profound effects on the resulting peptide's properties. This modification sterically hinders enzymatic degradation by proteases, significantly increasing the peptide's in vivo half-life.[7][8] Furthermore, N-methylation can influence the conformational flexibility of the peptide backbone, which can lead to improved receptor binding affinity and selectivity. From a drug development perspective, this often translates to enhanced bioavailability and therapeutic efficacy.

Caption: Workflow of incorporating N-methylated amino acids in peptide synthesis.

Synthesis of this compound: A Practical Protocol

While commercially available, in-house synthesis of this compound may be desirable for certain research applications. A common and effective strategy is the Biron-Kessler method, which involves the on-resin N-methylation of the corresponding Fmoc-protected amino acid.[7][8] This method utilizes an o-nitrobenzenesulfonyl (o-NBS) protecting group to acidify the amide proton, facilitating methylation.

Below is a detailed, step-by-step protocol adapted from published literature for the solid-phase synthesis of Fmoc-N-methylated amino acids.[7][8][9][10][11]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-methylated Amino Acids

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-(R)-2-aminobutyric acid

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine in N,N-Dimethylformamide (DMF) (20%)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Loading: Swell 2-CTC resin in anhydrous DCM. Dissolve 3 equivalents of Fmoc-(R)-2-aminobutyric acid in a minimal amount of anhydrous DCM and add it to the resin. Add 9 equivalents of DIEA and agitate the mixture for 2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

o-NBS Protection: Dissolve 3 equivalents of o-NBS-Cl and 3 equivalents of collidine in DCM. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DCM.

-

N-Methylation:

-

Prepare a solution of 10 equivalents of DBU and 10 equivalents of DMS (or MeI) in DMF.

-

Add the methylation solution to the resin and agitate for 10-20 minutes. Repeat this step if necessary.

-

Wash the resin thoroughly with DMF and DCM.

-

-

o-NBS Deprotection: Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF for 15-30 minutes. Wash the resin with DMF and DCM.

-

Fmoc Re-protection: Dissolve 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DCM.

-

Cleavage from Resin: Cleave the final product from the resin using a solution of 1% TFA in DCM. Multiple short treatments are recommended to minimize side reactions.

-

Work-up and Purification: Combine the cleavage filtrates, evaporate the solvent, and purify the crude product by flash chromatography or recrystallization.

Caption: Solid-phase synthesis of this compound.

Quality Control and Analytical Characterization

A Certificate of Analysis is a critical document that validates the quality of a chemical reagent. While a specific CoA for this compound was not publicly available, a representative CoA for a similar Fmoc-protected amino acid would typically include the following information:

-

Appearance: Visual description of the physical state and color.

-

Purity (HPLC): The percentage purity as determined by High-Performance Liquid Chromatography.

-

Melting Point: The temperature range over which the solid melts.

-

Optical Rotation: A measure of the compound's chirality.

-

Spectroscopic Data (e.g., IR, NMR): Data confirming the chemical structure.

Researchers should always request and review the lot-specific CoA before using the material in their experiments.

Incorporation into Peptides and Challenges in Solid-Phase Peptide Synthesis

The incorporation of N-methylated amino acids into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to steric hindrance.[12] The coupling of an amino acid to a sterically hindered N-methylated amine is often slow and may require specialized coupling reagents and conditions to achieve high yields.

Commonly used coupling reagents for this purpose include HATU, HCTU, and PyBOP. Double coupling, extended reaction times, and the use of microwave-assisted synthesis can also improve coupling efficiency. It is essential to carefully monitor the completion of each coupling step, for example, using a Kaiser test or a chloranil test for secondary amines.

Safety, Handling, and Storage

This compound should be handled in accordance with good laboratory practices.[5][13][14] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

For long-term storage, it is recommended to keep the material in a tightly sealed container at 2-8°C, protected from light and moisture.[5]

Conclusion

This compound is a commercially available and valuable building block for the synthesis of N-methylated peptides. Its incorporation can significantly enhance the therapeutic properties of peptide-based drug candidates. While its use in SPPS requires special considerations to overcome steric hindrance, established protocols and coupling reagents enable its efficient incorporation. By carefully selecting suppliers, verifying material quality through analytical data, and employing optimized synthesis protocols, researchers can effectively leverage the benefits of N-methylation to advance their drug discovery and development efforts.

References

-

de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1733. [Link]

-

Chemsigma. 1210830-60-6 this compound. [Link]

-

Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

-

Torre, B. G. D., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

-

Torre, B. G. D., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

-

Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, Department of Chemistry. [Link]

-

Iris Biotech GmbH. Safety Data Sheet - Fmoc-3-amino-3-methyl-butyric acid. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2009). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 65(35), 7205-7211. [Link]

-

Aapptec Peptides. Fmoc-D-2-Abu-OH [170642-27-0]. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Butyric acid. [Link]

Sources

- 1. 1210830-60-6 CAS Manufactory [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1210830-60-6 this compound [chemsigma.com]

- 4. 1341092-00-9|N-Fmoc-2-(methylamino)butyric acid|BLD Pharm [bldpharm.com]

- 5. CAS No. 1210830-60-6 Specifications | Ambeed [ambeed.com]

- 6. N-Fmoc-2-(methylamino)butyric acid 95% | CAS: 1341092-00-9 | AChemBlock [achemblock.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acs.figshare.com [acs.figshare.com]

- 12. escholarship.org [escholarship.org]

- 13. media.iris-biotech.de [media.iris-biotech.de]

- 14. fishersci.es [fishersci.es]

A Technical Guide to the Stability and Storage of N-Fmoc-(R)-2-(methylamino)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for N-Fmoc-(R)-2-(methylamino)butyric acid, a critical building block in peptide synthesis. Adherence to these guidelines is paramount for maintaining the chemical integrity, purity, and chiral identity of this reagent, which directly influences the success of peptide synthesis, impacting yield, purity, and the biological activity of the final peptide therapeutic.

Introduction: The Significance of N-Methylated Amino Acids in Peptide Therapeutics

N-methylated amino acids, such as this compound, are pivotal in modern drug discovery. The incorporation of these modified residues into peptide backbones imparts crucial pharmacological advantages, including enhanced metabolic stability against enzymatic degradation, improved cell permeability, and the ability to fine-tune peptide conformation. The N-methyl group introduces steric hindrance that can disrupt enzymatic recognition and cleavage, while also modulating the hydrogen-bonding network of the peptide backbone, influencing its secondary structure and receptor-binding affinity.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] However, the stability of the Fmoc-amino acid conjugate itself is a critical parameter that dictates its shelf-life and performance in synthesis. This guide will elucidate the factors governing the stability of this compound and provide actionable protocols for its proper handling and storage.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source |

| CAS Number | 1210830-60-6 | [2] |

| Molecular Formula | C₂₀H₂₁NO₄ | [3] |

| Molecular Weight | 339.39 g/mol | [3] |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. | General knowledge |

Key Factors Influencing the Stability of this compound

The long-term stability of this compound is contingent upon the stringent control of several environmental factors. Deviation from optimal conditions can initiate degradation pathways that compromise the integrity of the molecule.

Temperature: The Primary Accelerator of Degradation

Temperature is a critical factor influencing the rate of chemical degradation. While this compound is generally stable at ambient temperatures for short durations, elevated temperatures can accelerate decomposition.[4]

-

Mechanism: Increased thermal energy can promote the cleavage of the Fmoc group and potentially lead to racemization or other side reactions. Studies on similar compounds have shown that thermal decomposition can occur at elevated temperatures.[5]

Moisture: A Catalyst for Hydrolysis

The presence of moisture is detrimental to the stability of Fmoc-protected amino acids.

-

Mechanism: The carbamate linkage of the Fmoc group is susceptible to hydrolysis, particularly in the presence of trace amounts of acid or base. This leads to the formation of the free amino acid and Fmoc-related impurities, such as 9-fluorenylmethanol.

Light: The Risk of Photodegradation

The fluorenyl moiety of the Fmoc group is chromophoric and can absorb UV light, making the molecule susceptible to photodegradation.

pH: Instability at the Extremes

This compound exhibits limited stability in both highly acidic and alkaline conditions.

-

Mechanism:

-

Acidic Conditions: While the Fmoc group is generally stable to acidic conditions used for side-chain deprotection, prolonged exposure to strong acids can lead to its cleavage.

-

Basic Conditions: The Fmoc group is designed to be labile to basic conditions, which is the basis of its utility in SPPS.[1] Even mild bases can initiate the deprotection process.

-

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C Short-term: Ambient temperature is acceptable. | Lower temperatures significantly slow down the rate of potential degradation reactions. |

| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Light | Store in the dark or in an amber, light-blocking container. | Protects the light-sensitive fluorenyl moiety of the Fmoc group from photodegradation. |

| Moisture | Store in a dry environment, such as in a desiccator with a suitable desiccant. | Prevents hydrolytic cleavage of the Fmoc group. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting issues in peptide synthesis.

Caption: Potential degradation pathways of this compound.

Stability-Indicating Analytical Methods

To monitor the purity and stability of this compound, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Principle of the HPLC Assay

A stability-indicating HPLC method must be able to separate the intact this compound from its potential degradation products and process-related impurities. A reverse-phase HPLC method with UV detection is typically employed. The fluorenyl group of the Fmoc moiety provides a strong chromophore, allowing for sensitive detection at wavelengths around 265 nm or 301 nm.

Experimental Protocol: HPLC Purity and Stability Assay

This protocol provides a general framework for the analysis. Method optimization and validation are required for specific applications.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution:

| Time (min) | % Mobile Phase B |

|---|---|

| 0 | 30 |

| 20 | 95 |

| 25 | 95 |

| 26 | 30 |

| 30 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 265 nm Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are a critical component of drug development and are used to identify the likely degradation products and establish the intrinsic stability of a molecule.[6] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage.[7][8]

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

-

Neutralize the solution before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes).

-

Neutralize the solution before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% H₂O₂.

-

Keep at room temperature for a specified period (e.g., 2, 4, 8 hours).

-

-

Thermal Degradation:

-

Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

Also, heat a solution of the compound at 60°C.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis:

-

Analyze all stressed samples by the validated stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample.

-

Characterize any significant degradation products using techniques such as LC-MS to elucidate their structures.

Conclusion: Best Practices for Ensuring Reagent Integrity

The stability of this compound is a critical factor that underpins the successful synthesis of high-quality N-methylated peptides. By implementing the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the purity and reactivity of this valuable reagent. A proactive approach to stability, including the use of validated analytical methods and an understanding of potential degradation pathways, is essential for reproducible and reliable outcomes in peptide-based drug discovery and development.

References

-

ChemSigma. (n.d.). This compound. Retrieved from [Link]

- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. Retrieved from [Link]

- Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

- Alsina, J., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Oxidatively Labile Linker. Org. Lett., 5(24), 4653–4656.

-

ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

-

ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

- Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Journal of Peptide Research, 63(4), 383-387.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 133-143.

- Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. (n.d.). Chemie SPI.

-

ResearchGate. (n.d.). Degradation Kinetics of Gamma Amino Butyric Acid in Monascus-Fermented Rice. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. Retrieved from [Link]

- Zhang, S., et al. (2019). Optical property modulation of Fmoc group by pH-dependent self-assembly. Nanoscale Advances, 1(11), 4349-4356.

- Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387.

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p 67. (2002). Thieme.

- Biron, E., et al. (2005). An improved synthesis of Fmoc-N-methyl-alpha-amino acids. The Journal of Organic Chemistry, 70(17), 6918-6920.

- Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795.

- Kopitar, G., et al. (2005). Thermal degradation of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in nitrogen and oxygen studied by thermogravimetric-Fourier transform infrared spectroscopy.

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. 1210830-60-6 this compound [chemsigma.com]

- 3. 1341092-00-9|N-Fmoc-2-(methylamino)butyric acid|BLD Pharm [bldpharm.com]

- 4. Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions - Nanjing Chemical Material Corp. [njchm.com]

- 5. Thermal degradation of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in nitrogen and oxygen studied by thermogravimetric-Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. biopharmaspec.com [biopharmaspec.com]

Spectroscopic Characterization of N-Fmoc-(R)-2-(methylamino)butyric acid: A Technical Guide

Introduction: The Significance of N-Fmoc-(R)-2-(methylamino)butyric acid in Advanced Peptide Synthesis

In the landscape of modern drug discovery and development, peptides represent a burgeoning class of therapeutics, offering high specificity and potency. The synthesis of custom peptides with tailored properties is a cornerstone of this field, and the use of protected amino acids is fundamental to this process. Among these, this compound stands out as a valuable building block. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a robust yet mild method for the temporary masking of the amino functionality, crucial for the stepwise elongation of peptide chains in Solid-Phase Peptide Synthesis (SPPS).[1][2] The N-methylation of the amino acid backbone is a strategic modification known to enhance the metabolic stability and conformational rigidity of the resulting peptides, properties that are highly desirable in therapeutic candidates.[3]

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, a compound for which complete, publicly available experimental spectra are not readily found. By leveraging established principles of spectroscopic analysis and comparative data from structurally related molecules, this guide will serve as a valuable resource for researchers, scientists, and drug development professionals in verifying the identity and purity of this key synthetic intermediate. We will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for Fmoc-protected amino acids due to its good solubilizing properties and relatively simple residual solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. The concentration of the sample is also a key parameter; typically, 5-10 mg is sufficient for ¹H NMR, while a more concentrated sample (20-50 mg) is preferred for the less sensitive ¹³C NMR.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition:

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

For ¹³C NMR, a larger number of scans will be necessary (typically 1024 or more) due to the low natural abundance of the ¹³C isotope. The use of proton decoupling is standard to simplify the spectrum and enhance signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Diagram: NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Expected Spectroscopic Data and Interpretation

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | Carboxylic acid (-COOH) |

| 7.77 | d | 2H | Fmoc (aromatic) |

| 7.59 | d | 2H | Fmoc (aromatic) |

| 7.40 | t | 2H | Fmoc (aromatic) |

| 7.31 | t | 2H | Fmoc (aromatic) |

| 4.4-4.2 | m | 3H | Fmoc (-CH₂-O- and -CH-) |

| ~4.1 | m | 1H | α-CH |

| ~2.8 | s | 3H | N-CH₃ |

| ~1.8 | m | 2H | -CH₂- (butyric acid) |

| ~0.9 | t | 3H | -CH₃ (butyric acid) |

Interpretation of ¹H NMR Spectrum:

-

The downfield broad singlet around 10.5 ppm is characteristic of the acidic proton of the carboxylic acid.

-

The aromatic protons of the fluorenyl group of the Fmoc moiety are expected to appear as a set of doublets and triplets between 7.8 and 7.3 ppm.

-

The methylene and methine protons of the Fmoc group will likely appear as a multiplet between 4.4 and 4.2 ppm.

-

The alpha-proton of the butyric acid backbone, being adjacent to the nitrogen and the carbonyl group, is expected to be a multiplet around 4.1 ppm.

-

A sharp singlet around 2.8 ppm is the characteristic signal for the N-methyl group.

-

The methylene protons of the ethyl group of the butyric acid will appear as a multiplet around 1.8 ppm, and the terminal methyl group will be a triplet around 0.9 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid (-C OOH) |

| ~156 | Urethane carbonyl (-O-C O-N) |

| ~144 | Fmoc (quaternary aromatic) |

| ~141 | Fmoc (quaternary aromatic) |

| ~128 | Fmoc (aromatic CH) |

| ~127 | Fmoc (aromatic CH) |

| ~125 | Fmoc (aromatic CH) |

| ~120 | Fmoc (aromatic CH) |

| ~67 | Fmoc (-C H₂-O-) |

| ~60 | α-C H |

| ~47 | Fmoc (-C H-) |

| ~35 | N-C H₃ |

| ~25 | -C H₂- (butyric acid) |

| ~11 | -C H₃ (butyric acid) |

Interpretation of ¹³C NMR Spectrum:

-

The two carbonyl carbons are expected at the downfield end of the spectrum, with the carboxylic acid carbon around 175 ppm and the urethane carbonyl of the Fmoc group around 156 ppm.

-

The aromatic carbons of the Fmoc group will give a series of signals between 144 and 120 ppm.

-

The aliphatic carbons of the Fmoc group (-CH₂-O- and -CH-) are expected around 67 ppm and 47 ppm, respectively.

-

The alpha-carbon of the butyric acid backbone should appear around 60 ppm.

-

The N-methyl carbon will have a characteristic signal around 35 ppm.

-

The methylene and methyl carbons of the ethyl group of the butyric acid will be found at the upfield end of the spectrum, around 25 ppm and 11 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Rationale Behind IR Experimental Design

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared. The key is to obtain a spectrum with good resolution and minimal atmospheric interference (e.g., from CO₂ and water vapor), which can be achieved by purging the sample compartment with dry air or nitrogen.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Diagram: IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopic analysis.

Expected Spectroscopic Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3060 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (urethane carbonyl) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1530 | Medium | N-H bend (secondary amide-like) |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1230 | Strong | C-O stretch (urethane) |

| ~760, ~740 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Interpretation of IR Spectrum:

-

A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The aromatic C-H stretching vibrations of the Fmoc group are expected just above 3000 cm⁻¹.

-

The aliphatic C-H stretching vibrations from the butyric acid moiety and the Fmoc group will appear in the 2960-2850 cm⁻¹ region.

-